Iminodiacetic acid, monosodium

Description

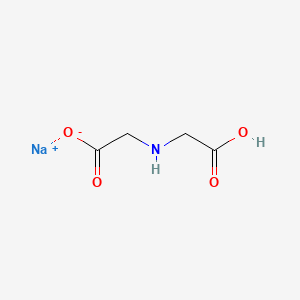

Iminodiacetic acid, monosodium (commonly abbreviated as ADA monosodium salt, CAS 7415-22-7) is a zwitterionic compound with the chemical formula C₆H₉N₂NaO₅ and a molecular weight of 212.14 g/mol . Structurally, it consists of a central imino nitrogen bonded to two acetic acid groups and a carbamoylmethyl substituent (Fig. 1). The compound exists in a zwitterionic form in aqueous solutions, where the imino nitrogen remains protonated, and one carboxylate group is deprotonated .

Structure

3D Structure of Parent

Properties

CAS No. |

32607-00-4 |

|---|---|

Molecular Formula |

C4H6NNaO4 |

Molecular Weight |

155.08 g/mol |

IUPAC Name |

sodium;2-(carboxymethylamino)acetate |

InChI |

InChI=1S/C4H7NO4.Na/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |

InChI Key |

YMUIJWOIZMVBQZ-UHFFFAOYSA-M |

Canonical SMILES |

C(C(=O)O)NCC(=O)[O-].[Na+] |

Related CAS |

142-73-4 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of iminodiacetic acid, monosodium typically involves the neutralization of iminodiacetic acid with sodium hydroxide. The reaction can be represented as follows:

HN(CH2COOH)2+NaOH→HN(CH2COOH)(CH2COONa)+H2O

In industrial settings, the synthesis often starts with disodium iminodiacetate, which is then partially acidified to produce monosodium iminodiacetate. This process involves the reaction of disodium iminodiacetate with a controlled amount of a strong acid, such as hydrochloric acid, to achieve the desired monosodium form .

Chemical Reactions Analysis

Types of Reactions

Iminodiacetic acid, monosodium undergoes various chemical reactions, primarily due to its chelating ability. Some of the common reactions include:

Complexation: It forms stable complexes with metal ions such as copper, nickel, and zinc.

Substitution: The carboxylate groups can participate in substitution reactions, where they are replaced by other functional groups.

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form iminodiacetic acid and sodium ions.

Common Reagents and Conditions

Complexation: Typically involves metal salts like copper sulfate or nickel chloride in aqueous solutions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Hydrolysis: Requires either strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products

Complexation: Metal-iminodiacetate complexes.

Substitution: Various substituted iminodiacetic acid derivatives.

Hydrolysis: Iminodiacetic acid and sodium ions.

Scientific Research Applications

Iminodiacetic acid, monosodium has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is also used in the preparation of concentrated aqueous solutions of monosodium iminodiacetic acid .

Scientific Research Applications

- Chemistry this compound is used as a chelating agent in metal ion separation and purification processes. It is also involved in complexation, forming metal-iminodiacetate complexes, and substitution, leading to various substituted iminodiacetic acid derivatives.

- Biology In biology, it is employed in immobilized metal-ion affinity chromatography (IMAC) for protein purification, particularly for histidine-tagged proteins.

- Medicine In medicine, this compound is utilized in the synthesis of radiopharmaceuticals for diagnostic imaging, such as hepatobiliary iminodiacetic acid (HIDA) scans. Iminodiacetic acid is used to diagnose problems of the liver, gallbladder, and bile ducts in an imaging procedure, called a hepatobiliary iminodiacetic acid (HIDA) scan . A nuclear medicine scanner tracks the flow of the tracer from the liver into the gallbladder and small intestine and creates computer images .

- Industry In industry, it is applied in the production of herbicides, such as glyphosate, where it serves as an intermediate.

- Preparation of Glyphosate Precursors It can be used to produce concentrated monosodium iminodiacetic acid solutions, useful as precursors in the manufacture of N-phosphonomethylglycine . The method involves adding a strong acid, such as hydrochloric acid, to an aqueous solution of disodium iminodiacetic acid . The resulting solution, containing monosodium iminodiacetic acid (MSIDA), can then be stored or transported .

Additional Applications

- Bone-Imaging Agent Iminodiacetate is a part of the iminodiacetate-modified poly-L-lysine dendrimer (IMPLD), a fluorescent bone-imaging agent used in the diagnosis of bone tumors, or for the delivery of chemotherapy drugs or therapeutic agents .

- Metal Complex Formation The iminodiacetate anion can act as a tridentate ligand to form a metal complex with two, fused, five-membered chelate rings .

- pH Control It may be used as a pH control .

Mechanism of Action

The primary mechanism by which iminodiacetic acid, monosodium exerts its effects is through chelation. The compound acts as a tridentate ligand, meaning it can form three bonds with a metal ion. This involves the nitrogen atom and the two carboxylate groups, creating a stable five-membered ring structure with the metal ion. This chelation process is crucial in applications like metal ion separation and protein purification, where the stability and specificity of the metal-ligand complex are essential .

Comparison with Similar Compounds

Key Properties :

- Buffering Capacity: ADA monosodium is widely used as a biological buffer in physiological media, effective in the pH range of 6.0–7.2. Its second dissociation constant (pK₂) is 6.84 at 298.15 K, making it suitable for clinical and biochemical applications .

- Solubility : Highly water-soluble due to its ionic nature and zwitterionic structure.

- Chelation: Acts as a tridentate ligand, coordinating metals via the imino nitrogen and two carboxylate oxygens .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Features and Applications of Iminodiacetic Acid Derivatives

Acid-Base Properties and Solubility

- ADA Monosodium: Zwitterionic structure stabilizes its buffering capacity. The carbamoylmethyl group reduces acidity compared to unsubstituted IDA, with pK₂ shifted to near-neutral pH .

- Alkyl-N-IDA Derivatives: Alkyl substituents (e.g., methyl in MIDA) increase the basicity of the imino nitrogen, altering chelation selectivity. For example, methyl substitution reduces carboxylate acidity compared to IDA .

- N-(Acetanilide)-IDA Derivatives : Electron-withdrawing groups (e.g., bromo, methoxy) lower pKa values (2.8–3.1) and increase hydrophobicity (logP = 0.26–0.83), affecting solubility and membrane permeability .

Solubility in Dendrimer Systems :

- ADA monosodium and its derivatives show enhanced solubility in PAMAM dendrimers (G1–G4). Higher-generation dendrimers (G4) improve solubility by 40–80% compared to G1 due to increased interior cavity volume .

Chelation and Metal Binding

- ADA Monosodium: Forms stable complexes with divalent metals (e.g., Zn²⁺, Fe²⁺) via tridentate coordination. Used in agarose-based chromatography for metal affinity purification .

- HIDA and MIDA : ⁹⁹mTc-labeled derivatives are used in hepatobiliary imaging due to rapid renal clearance and liver-specific uptake .

- PIDA : Rigid bicyclic structure enhances stereoselectivity in epoxide formation, outperforming flexible IDA derivatives in asymmetric synthesis .

Table 2 : Metal Binding Efficiency (Select Examples)

| Compound | Metal Ion | Stability Constant (log K) | Application |

|---|---|---|---|

| ADA Monosodium | Zn²⁺ | 10.2 | Affinity chromatography |

| IDA Chelating Resin | Ni²⁺ | 12.5 | Nickel smelting |

| Gadolinium-IDA | Gd³⁺ | 16.8 | MRI contrast agents |

Biological Activity

Iminodiacetic acid, monosodium (NaIDA), is a chelating agent with significant biological activity due to its ability to form stable complexes with metal ions. This property has led to its diverse applications in biochemistry, agriculture, and pharmaceuticals. This article explores the biological activity of NaIDA, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

Iminodiacetic acid is characterized by two carboxylic acid groups and an amine group, allowing it to act as a tridentate ligand. The molecular formula for monosodium iminodiacetic acid is C₄H₅NNaO₄. Its structure enables it to effectively bind transition metals such as copper, nickel, and zinc, which are crucial for various biological processes.

Chelating Properties

The primary biological activity of NaIDA is attributed to its chelating properties. By binding metal ions, NaIDA can influence their bioavailability and functionality within biological systems. This interaction is essential for:

- Buffer Solutions : NaIDA is used in buffer solutions to maintain physiological pH levels critical for enzyme activity and biochemical assays.

- Drug Delivery Systems : Its ability to modulate metal ion interactions has been explored for developing drug delivery systems that enhance the efficacy of therapeutic agents.

- Nutrient Bioavailability : Research indicates that NaIDA can enhance the bioavailability of essential trace elements, impacting metabolic pathways significantly.

Case Studies and Research Findings

- Buffering Capacity : A study determined the acidic dissociation constant (pK₂) of NaIDA at various temperatures, revealing its utility in maintaining pH within the physiological range (6.5 to 7.5). At 298.15 K, the pK₂ was found to be 6.8416 ± 0.0004 . This property makes NaIDA suitable for use in biological buffers.

- Metal Binding Pharmacophore : Iminodiacetic acid has been identified as a metal-binding pharmacophore in drug discovery efforts targeting New Delhi Metallo-β-lactamase (NDM-1), an enzyme associated with antibiotic resistance. Inhibitor development utilizing NaIDA demonstrated significant potency (IC₅₀ = 8.6 μM) through its ability to form stable complexes with metal ions involved in enzymatic activity .

- Environmental Applications : Research on modified-Fenton treatments for soil remediation highlighted the effectiveness of NaIDA as a chelating agent in enhancing the removal of polycyclic aromatic hydrocarbons (PAHs) from contaminated soils .

Comparative Analysis with Other Chelators

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Ethylenediaminetetraacetic Acid (EDTA) | Four carboxylic groups | Stronger chelating ability due to more coordination sites |

| Glycine | Simple amino acid structure | Lacks complexing power compared to iminodiacetic acid |

| N-(2-Acetamido)-iminodiacetic Acid | Similar amino and carboxylic groups | Primarily used as a biological buffer |

| Diethylenetriaminepentaacetic Acid | Five coordination sites | More complex structure allows for stronger metal binding |

NaIDA stands out due to its balance between chelation strength and biological compatibility, making it particularly useful in both agricultural and biochemical applications.

Q & A

Q. How is the second dissociation constant (pK₂) of monosodium iminodiacetic acid (ADA) experimentally determined across a temperature range, and what methodological considerations ensure accuracy?

The pK₂ of ADA is measured using potentiometric techniques with hydrogen-silver chloride (H-AgCl) electrodes to eliminate liquid junction errors. A key innovation involves replacing Ag-AgBr electrodes with Ag-AgCl systems to improve precision . The dissociation constant is calculated via the Nernst equation, accounting for ionic strength (I) using the formula:

where is a temperature-dependent slope parameter. Least-squares regression of temperature-dependent data (278.15–328.15 K) yields the equation:

Standard deviations for regression are ±0.00037, ensuring high reproducibility .

Q. What are the optimal procedures for preparing ADA-based buffer solutions in physiological pH ranges (6.5–7.5), and how does temperature adjustment affect pH stability?

ADA buffers are prepared by dissolving NaADA (monosodium salt) and Na₂ADA (disodium salt) in deionized water at ionic strength to mimic physiological conditions. The pH is calibrated using the temperature-dependent pK₂ equation above. For example, at 298.15 K, . Temperature adjustments require recalculation of pK₂ and buffer ratios to maintain stability, with ∆H° = 12,252 J·mol⁻¹ indicating moderate thermal sensitivity .

Q. What safety protocols are critical when handling monosodium iminodiacetic acid in laboratory settings?

ADA is classified as a skin and eye irritant (GHS Category 2/2A). Researchers must use nitrile gloves, safety goggles, and fume hoods during synthesis or buffer preparation. Contaminated surfaces should be rinsed with 0.1 M NaOH followed by ethanol. Emergency eye exposure protocols include 15-minute flushing with saline .

Advanced Research Questions

Q. How do structural modifications to ADA influence its dissociation behavior and metal-chelation efficacy?

Substitutions on the glycine backbone (e.g., N-carbamoylmethyl or hydroxyl groups) alter pK₂ by stabilizing/destabilizing the deprotonated form. For instance, N-(2-acetamido) substitution in ADA increases pK₂ by 0.3 units compared to unmodified glycine due to electron-withdrawing effects. Chelation efficacy with divalent metals (e.g., Cu²⁺, Zn²⁺) is enhanced in derivatives with rigid bicyclic frameworks, as shown by X-ray crystallography and variable-temperature NMR .

Q. How can discrepancies in reported pK₂ values for ADA be resolved when using different electrode systems?

Discrepancies arise from electrode-specific junction potentials and ionic strength corrections. Ag-AgCl electrodes reduce bromide interference compared to Ag-AgBr systems. Validate measurements using the extended Debye-Hückel equation and cross-check with spectrophotometric titrations (e.g., UV-Vis at 240 nm for protonated ADA). Consistency is achieved when values from potentiometric data align within ±0.002 .

Q. What experimental designs are optimal for characterizing 2:1 ADA-metal complexes, and how do stoichiometric ratios affect titration analyses?

Use potentiometric titrations with Cu²⁺ or Fe²⁺ under inert atmospheres to prevent oxidation. For a 25.0 mL solution of 0.120 M ADA buffered at pH 7.00, titrate with 0.050 M metal ions. Monitor complexation via pH shifts and Job’s method plots. The 2:1 (ligand:metal) ratio is confirmed by inflection points at 50% metal addition. Competitive chelation studies with EDTA validate selectivity .

Q. What strategies mitigate side reactions during ADA derivative synthesis, such as N-alkylation or esterification?

Catalytic optimization is critical. For esterification, ammonium ferric sulfate dodecahydrate (2 g per 1 mol ADA) at 1:8 (acid:ethanol) molar ratios achieves >85% conversion in 3 hours. Side reactions (e.g., dimerization) are suppressed by maintaining temperatures below 60°C and using anhydrous solvents. Purity is verified via HPLC (C18-PAQ column, retention time = 6.0 min) .

Q. How do heat capacity changes (∆C°) during ADA dissociation inform solvation thermodynamics, and what experimental techniques measure this parameter?

∆C° = −148 J·K⁻¹·mol⁻¹ for ADA reflects disrupted hydrogen bonding upon deprotonation. Measure ∆C° via microcalorimetry coupled with van’t Hoff plots across 278.15–328.15 K. The large negative value indicates entropy-driven dissociation, critical for modeling ADA behavior in non-aqueous solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.